Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
Description
Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 2-furyl group at position 2 and a methyl benzoate moiety at position 3 via an amino linker.
Properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C18H14N4O3/c1-24-18(23)12-5-2-3-6-13(12)20-17-16(14-7-4-10-25-14)21-15-11-19-8-9-22(15)17/h2-11,20H,1H3 |
InChI Key |
QDQLYOFMZSCBTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is solvent- and catalyst-free .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced to form dihydroimidazo[1,2-a]pyrazines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroimidazo[1,2-a]pyrazines.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant inhibitory effects on specific kinases involved in cancer progression, such as AKT and c-KIT. These kinases are critical in regulating cell proliferation and survival, making them prime targets for cancer therapy .
-
Immune Modulation
- The compound has been explored for its ability to modulate immune responses through the inhibition of ENPP1, which negatively regulates the cGAS-STING pathway. This modulation is crucial for enhancing the immune response against tumors, positioning the compound as a candidate for cancer immunotherapy .
Case Study 1: Antitumor Efficacy
A study involving the administration of a related imidazo[1,2-a]pyrazine derivative demonstrated a significant tumor growth inhibition rate of 77.7% when combined with anti-PD-1 therapy in murine models. The treatment not only enhanced survival rates but also improved pharmacokinetic properties, indicating a promising avenue for further clinical development .
Case Study 2: Kinase Inhibition
In another investigation, the compound was shown to selectively inhibit ENPP1 with high potency while exhibiting weak inhibition against other ecto-nucleotide triphosphate diphosphohydrolases (ENPPs). This specificity suggests that Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate could be further optimized to enhance its therapeutic efficacy in cancer treatment without affecting normal cellular functions adversely .
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The furan ring and benzoate ester also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyrazine scaffold is highly versatile, with substituents significantly influencing stability, solubility, and biological activity. Key analogs include:
Key Observations :
- Furyl vs. Aryl Substituents : The furyl group in the target compound and MM34284-038-1 may improve π-π stacking or hydrogen bonding compared to phenyl or tolyl groups .
- Ester Variations : Methyl benzoate in the target compound vs. ethyl acetate in analogs (e.g., 5q, 27) could alter metabolic stability or lipophilicity .
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., 5q, 5r, 5d) exhibit high melting points (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonds, π-stacking) . The target compound may share this trend.
- Solubility : Compounds with polar groups (e.g., methoxy in 5d) or flexible chains (e.g., furan-2-ylmethyl in MM34284-038-1) show varied solubility profiles, from crystalline solids to oils .
Spectroscopic Profiles
- FT-IR :
- NMR :
- ¹H NMR : Aromatic protons in analogs resonate at 6.05–7.59 ppm, influenced by substituent electron-withdrawing/donating effects . The furyl group’s protons may appear downfield (~7.5–8.5 ppm).
- ¹³C NMR : Quaternary carbons in the imidazo[1,2-a]pyrazine core resonate at 120–160 ppm, with ester carbonyls near 165–170 ppm .
Biological Activity
Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of the furan group and the benzoate moiety enhances its chemical diversity and potential interactions with biological targets.
Molecular Formula: CHNO
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: A derivative demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC value of 5.70 nM, indicating strong potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported that imidazo[1,2-a]pyrazine derivatives possess activity against both bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Low to moderate inhibition |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the imidazo[1,2-a]pyrazine core can significantly influence biological activity. For example:
- Furan Substitution: Enhances interaction with target proteins.
- Benzoate Moiety: Contributes to increased lipophilicity and cellular permeability.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further studies are required to evaluate metabolism and excretion pathways.
Toxicity Assessment:
Toxicological evaluations have indicated that while some derivatives exhibit low toxicity profiles, others may pose risks depending on their structural characteristics. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
